4-[4-(6-Ethyl-5-fluoropyrimidin-4-yl)piperazin-1-yl]-2-methyl-6-(pyrrolidin-1-yl)pyrimidine
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Overview
Description
4-[4-(6-Ethyl-5-fluoropyrimidin-4-yl)piperazin-1-yl]-2-methyl-6-(pyrrolidin-1-yl)pyrimidine is a complex organic compound that belongs to the class of pyrimidine derivatives Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(6-Ethyl-5-fluoropyrimidin-4-yl)piperazin-1-yl]-2-methyl-6-(pyrrolidin-1-yl)pyrimidine typically involves multiple steps, including the formation of the pyrimidine ring and subsequent functionalization. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow chemistry can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-[4-(6-Ethyl-5-fluoropyrimidin-4-yl)piperazin-1-yl]-2-methyl-6-(pyrrolidin-1-yl)pyrimidine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Nucleophiles (e.g., amines, thiols), electrophiles (e.g., alkyl halides)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
Scientific Research Applications
4-[4-(6-Ethyl-5-fluoropyrimidin-4-yl)piperazin-1-yl]-2-methyl-6-(pyrrolidin-1-yl)pyrimidine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of bio-active compounds, such as broad-spectrum antifungal agents.
Mechanism of Action
The mechanism of action of 4-[4-(6-Ethyl-5-fluoropyrimidin-4-yl)piperazin-1-yl]-2-methyl-6-(pyrrolidin-1-yl)pyrimidine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-6-ethyl-5-fluoropyrimidine: A pyrimidine derivative used as a building block in the preparation of bio-active compounds.
Indole derivatives: Known for their diverse biological activities, including antiviral, anti-inflammatory, and anticancer properties.
Uniqueness
4-[4-(6-Ethyl-5-fluoropyrimidin-4-yl)piperazin-1-yl]-2-methyl-6-(pyrrolidin-1-yl)pyrimidine is unique due to its specific structural features, which confer distinct chemical and biological properties
Properties
IUPAC Name |
4-ethyl-5-fluoro-6-[4-(2-methyl-6-pyrrolidin-1-ylpyrimidin-4-yl)piperazin-1-yl]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26FN7/c1-3-15-18(20)19(22-13-21-15)27-10-8-26(9-11-27)17-12-16(23-14(2)24-17)25-6-4-5-7-25/h12-13H,3-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYSMOJFFEPDWMA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=NC=N1)N2CCN(CC2)C3=NC(=NC(=C3)N4CCCC4)C)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26FN7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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